molecular formula C12H15NO2 B13637034 Ethyl 2-(azetidin-3-yl)benzoate

Ethyl 2-(azetidin-3-yl)benzoate

Cat. No.: B13637034
M. Wt: 205.25 g/mol
InChI Key: KYXGZNQAWVPVRU-UHFFFAOYSA-N
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Description

Ethyl 2-(azetidin-3-yl)benzoate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(azetidin-3-yl)benzoate typically involves the formation of the azetidine ring followed by esterification. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidines .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory procedures.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(azetidin-3-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azetidines.

Mechanism of Action

The mechanism of action of ethyl 2-(azetidin-3-yl)benzoate is not fully understood. its biological activity is believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ester linkage and the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl 2-(azetidin-3-yl)benzoate

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)11-6-4-3-5-10(11)9-7-13-8-9/h3-6,9,13H,2,7-8H2,1H3

InChI Key

KYXGZNQAWVPVRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2CNC2

Origin of Product

United States

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